Phyllanthin

Overview

Description

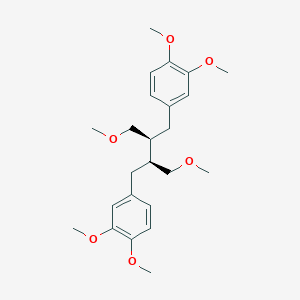

Phyllanthin is a lignan, a type of natural product found in Phyllanthus amarus, Phyllanthus urinaria, and other organisms . It’s a major bioactive component of Phyllanthus amarus with several known biological activities .

Synthesis Analysis

Phyllanthin is isolated from P. amarus leaves by column chromatography and purified by recrystallization . High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled to Mass Spectrometry (LC–MS) methods are used for qualitative and quantitative analyses .Molecular Structure Analysis

Phyllanthin has a molecular formula of C24H34O6 and a molecular weight of 418.52 g/mol . Its IUPAC name is 4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene .Chemical Reactions Analysis

Phyllanthin has been found to have potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties .Physical And Chemical Properties Analysis

Phyllanthin’s physicochemical properties were characterized using differential scanning calorimetry, thermogravimetric analysis, X-ray diffraction, pH-solubility, ionization property, and lipophilicity . It demonstrated good stability in aqueous solution over a pH range of 1.07-10.02 for at least 4 hours .Scientific Research Applications

Phyllanthin: A Comprehensive Analysis of Scientific Research Applications: Phyllanthin is a bioactive compound with a variety of applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Phyllanthin:

Immunomodulatory Effects

Phyllanthin has been shown to exhibit potent immunomodulating properties. It inhibits the chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner .

Hepatoprotective Activity

Numerous studies have demonstrated Phyllanthin’s hepatoprotective activity against various chemical treatments and liver abnormalities, including hepatitis, antifibrotic, and anti-inflammatory effects .

Anti-Diabetic Properties

Phyllanthin effectively acts against diabetes, providing a natural alternative for managing this chronic condition .

Anti-Tumor Properties

Research indicates that Phyllanthin has anti-tumor properties, contributing to its potential as a lead molecule in cancer therapy .

Anti-Inflammatory Activity

The anti-inflammatory properties of Phyllanthin make it a valuable compound in the treatment of various inflammatory conditions .

Anti-Hypertensive Effects

Phyllanthin also exhibits anti-hypertensive properties, which could be beneficial in managing high blood pressure .

Phytoestrogenic Properties

Studies suggest that Phyllanthin has phytoestrogenic properties, which may have implications in hormone-related therapies .

Antioxidant Activity

Phyllanthin is associated with antioxidant activity due to its ability to scavenge free radicals and protect against oxidative stress .

Each of these applications highlights the versatility and potential of Phyllanthin in scientific research and therapeutic interventions. The ongoing studies and discoveries continue to expand our understanding of this compound’s capabilities.

For further reading and detailed information on each application, you can refer to the provided references.

Frontiers in Pharmacology International Journal of Pharmacy and Pharmaceutical Research Journal of AOAC International Springer Link

Mechanism of Action

Target of Action

Phyllanthin, a major lignan present in various Phyllanthus species, has been found to interact with several targets. It exhibits potent inhibitory action on both phagocytic and CD18 expression of phagocytes . It also inhibits the HCV NS3/4A protease, which plays an important role in viral RNA replication . Furthermore, it has been suggested that Phyllanthin might have potential as an antihistamine drug .

Mode of Action

Phyllanthin interacts with its targets leading to a variety of changes. For instance, it inhibits the chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . In the case of HCV NS3/4A protease, Phyllanthin inhibits its activity and replication .

Biochemical Pathways

Phyllanthin affects several biochemical pathways. It has been found to modulate both innate and adaptive immune systems through various mechanisms . It also counteracts coexisting low-grade inflammation and oxidative stress in adipose tissue and liver . Moreover, it has been shown to inhibit the activity of cyclooxygenase-2 (COX2), interleukin-1 beta (IL1β), tumor necrosis factor alpha (TNF-α), and prostaglandin E2 (PGE2) .

Pharmacokinetics

It has been suggested that additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

Result of Action

Phyllanthin has a variety of molecular and cellular effects. It has potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It also protects against high-fat diet-induced weight gain and adiposity .

Action Environment

The action of Phyllanthin can be influenced by environmental factors. For instance, the metabolite profiles of Phyllanthus species, which include Phyllanthin, change with geographical distribution due to changes in soil composition, difference in genetic variation of the plant population growing at altered heights, and other environmental factors . Therefore, the action, efficacy, and stability of Phyllanthin can vary depending on the environmental conditions where the Phyllanthus species are grown.

Safety and Hazards

Future Directions

Phyllanthus species, including Phyllanthin, have been used in traditional medicine to treat a variety of ailments. Future research should focus on identifying bioactive constituents responsible for the immunomodulatory properties of the plant extracts and determining the underlying mechanisms of action . There’s also a need for additional animal studies to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

properties

IUPAC Name |

4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQGJQSLUYUBF-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319088 | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phyllanthin | |

CAS RN |

10351-88-9 | |

| Record name | Phyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

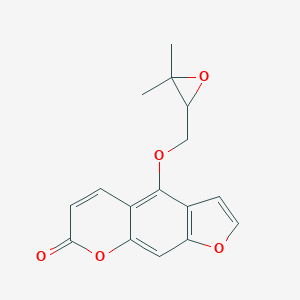

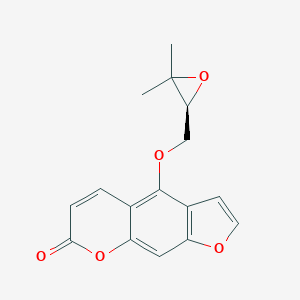

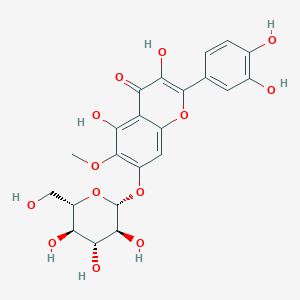

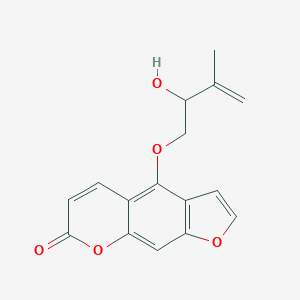

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.